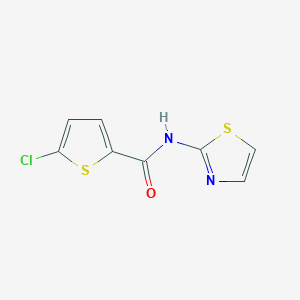

5-CHLORO-N-(13-THIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE

Description

5-Chloro-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene core substituted with a chlorine atom at the 5-position and a carboxamide group at the 2-position. The carboxamide nitrogen is further bonded to a 1,3-thiazole ring. This structure combines electron-withdrawing (chlorine) and electron-donating (thiazole) moieties, which may influence its physicochemical properties, such as solubility, stability, and biological activity.

Properties

IUPAC Name |

5-chloro-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2OS2/c9-6-2-1-5(14-6)7(12)11-8-10-3-4-13-8/h1-4H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBGAHMPOZZJMQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NC(=O)C2=CC=C(S2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide typically involves the reaction of 5-chlorothiophene-2-carboxylic acid with thiazole-2-amine. This reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)

Biological Activity

5-Chloro-N-(13-thiazol-2-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological properties, potential therapeutic applications, synthesis methods, and relevant case studies.

Structural Overview

The compound features a thiophene ring , a thiazole ring , and a carboxamide functional group . The incorporation of chlorine atoms enhances its reactivity and biological activity. The structural characteristics are summarized in the following table:

| Structural Feature | Description |

|---|---|

| Thiophene Ring | Contributes to the compound's reactivity and interaction with biological targets. |

| Thiazole Ring | Enhances binding affinity to enzymes and receptors. |

| Carboxamide Group | Imparts solubility and stability to the compound. |

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of specific enzymes involved in various diseases. Notable activities include:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit antimicrobial effects against various pathogens, suggesting potential use in treating infections.

- Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit inflammatory pathways, indicating its potential as an anti-inflammatory agent.

- Antithrombotic Activity : As an impurity in rivaroxaban, a well-known antithrombotic drug, it plays a role in the drug's efficacy and safety profile.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Study on Antimicrobial Activity : A recent investigation screened various derivatives of thiophene carboxamides, including this compound, revealing potent activity against Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of thiazole derivatives, reporting that the compound significantly reduced pro-inflammatory cytokine production in vitro .

Synthesis Methods

The synthesis of this compound involves several steps:

- Preparation of Intermediates : The synthesis typically starts with the preparation of thiophene and thiazole intermediates.

- Reaction Conditions : Specific catalysts and solvents are used to ensure high yield and purity.

- Industrial Production : Large-scale synthesis may employ optimized reaction conditions to minimize impurities.

Comparison with Similar Compounds

The compound is compared with other thiophene derivatives known for their biological activities:

| Compound Name | Biological Activity |

|---|---|

| 5-Chloro-2-thiophenecarboxylic acid | Used in the synthesis of rivaroxaban |

| 5-Chlorothiophene-2-carboxaldehyde | Another thiophene derivative with applications in organic synthesis |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 5-chloro-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide with structurally related compounds from the evidence:

Key Comparative Insights

- Stability: The methanesulfonate salt of the oxazolidinone-triazine-thiophene derivative exhibits superior stability under high-temperature/humidity conditions compared to non-salt forms or simpler carboxamides .

- Synthetic Complexity : The pyrazine-based analogues demonstrate wide variability in synthetic yields (18–89%) depending on substituent steric and electronic effects . For the target compound, the thiazole substituent’s bulkiness may pose synthetic challenges, necessitating optimized coupling conditions.

- Thiazole-containing compounds are also known for antimicrobial and anti-inflammatory properties, suggesting broader therapeutic utility.

Computational and Analytical Considerations

For instance:

- DFT could model the electron-withdrawing effect of the 5-Cl group on thiophene’s aromaticity.

- Multiwfn’s topology analysis might predict intermolecular interactions (e.g., hydrogen bonding via carboxamide) critical for crystalline stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.